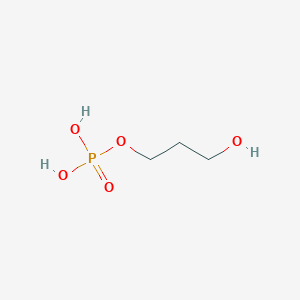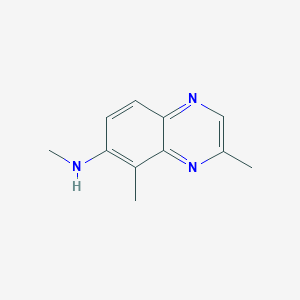
2,5,8-Undecatriyn-1-ol
Übersicht
Beschreibung
2,5,8-Undecatriyn-1-ol is a compound with the molecular formula C11H12O and a molecular weight of 160.21 g/mol. It is characterized by its unique structure, which includes three triple bonds and a hydroxyl group. This compound has garnered attention in various fields of research, ranging from materials science to medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of undeca-2,5,8-triyn-1-ol typically involves a multi-step reaction process. One common synthetic route includes the following steps :
Potassium hydroxide in tetrahydrofuran: This step is carried out at temperatures ranging from -5 to 20°C for about 1 hour.
Potassium carbonate, copper(I) iodide, and tetra-(n-butyl)ammonium iodide in N,N-dimethylformamide: This reaction is conducted at room temperature (20°C) for 16 hours.
Phosphorus tribromide and pyridine in diethyl ether: This step is performed at temperatures between 0 and 20°C for 16 hours.
Potassium carbonate, copper(I) iodide, and tetra-(n-butyl)ammonium iodide: This final step is carried out under similar conditions as the second step.
Industrial Production Methods
While specific industrial production methods for undeca-2,5,8-triyn-1-ol are not widely documented, the compound’s synthesis in a laboratory setting provides a foundation for potential industrial-scale production. The use of common reagents and reaction conditions suggests that scaling up the synthesis process could be feasible with appropriate optimization.
Analyse Chemischer Reaktionen
Types of Reactions
2,5,8-Undecatriyn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: The major products include aldehydes or ketones.
Reduction: The major products are alkenes or alkanes.
Substitution: The major products depend on the substituent introduced, such as alkyl halides.
Wissenschaftliche Forschungsanwendungen
2,5,8-Undecatriyn-1-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of radiolabeled fatty acids and leukotriene B5.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: Its use in materials science includes the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism by which undeca-2,5,8-triyn-1-ol exerts its effects involves its interaction with molecular targets and pathways. The compound’s triple bonds and hydroxyl group allow it to participate in various chemical reactions, influencing biological processes and material properties. Specific molecular targets and pathways are still under investigation, but its unique structure suggests potential interactions with enzymes and receptors involved in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5,8-Undecatriyn-1-ol: Another name for undeca-2,5,8-triyn-1-ol.
2,5,8-Undecatriynol: A similar compound with slight variations in structure.
Uniqueness
This compound is unique due to its three triple bonds and hydroxyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various research applications, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
undeca-2,5,8-triyn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2,5,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZHBMGGRCOGLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC#CCC#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















